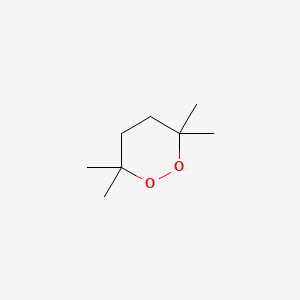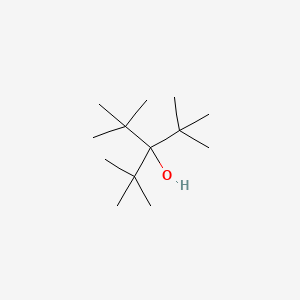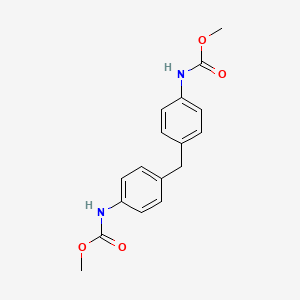
碳酸,(亚甲基二-4,1-苯亚甲基)双-, 二甲酯
描述
Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester, commonly known as Methylenediphenylbis (methylene)carbamate (MPDC), is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used to synthesize a variety of compounds and is also used as a reagent in a variety of organic synthesis applications. MPDC is a colorless solid with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol. It is soluble in organic solvents and insoluble in water.
科学研究应用
聚合物合成:该化合物用于聚合物合成,特别是在热 1,3-偶极环加成过程中,以产生具有柔性间隔基的聚加合物。这些聚加合物因其分子量、玻璃化转变温度和分解温度而受到研究,展示了它们在材料科学中的潜力 (Vretik & Ritter, 2003).
脲衍生物:它已被用于从上新世化石松柏中分离出新的脲衍生物。这些衍生物通过光谱方法鉴定,突出了该化合物在分析化学和古植物学中的效用 (Zhao et al., 2005).
有机合成中的催化:该化学物质参与有机合成的催化过程。例如,它已被用于从简单的芳香二醇合成双(醚腈)和双(醚酸) (Eastmond & Paprotny, 1997).
阻燃剂和溶解度研究:该化合物已被合成并表征为具有高热稳定性的阻燃剂。测量了其在各种溶剂中的溶解度,为材料科学和工程研究做出了贡献 (Du et al., 2013).
金属络合物形成中的配体:它已被用于为金属络合物创建配体,展示了其在无机化学和材料开发中的作用 (Dahlenburg et al., 2008).
热可逆聚合:该化合物用于热可逆 Diels-Alder 聚合,以创建高性能混合材料。该应用对于开发具有可逆键合特性的先进材料非常重要 (Shibata et al., 2011).
锂离子电池中的安全添加剂:它已被研究作为锂离子电池的安全电解质添加剂,为储能技术中的热保护提供了一种潜在的解决方案 (Xia et al., 2012).
农业应用:碳酸衍生物用作植物保护的化学剂,包括杀虫剂和除草剂,展示了其在农业化学中的作用 (Melnikov, 1971).
属性
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMPEWXHBJHVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996001 | |
| Record name | Dimethyl [methylenedi(4,1-phenylene)]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7450-63-7 | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC215914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl [methylenedi(4,1-phenylene)]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 4',4''-METHYLENEDICARBANILATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl 4,4′-methylenebis(phenylcarbamate) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE8UUP5SD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



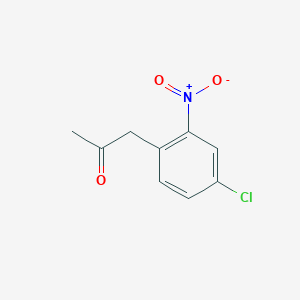
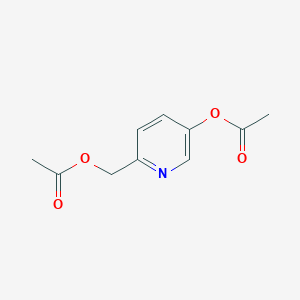
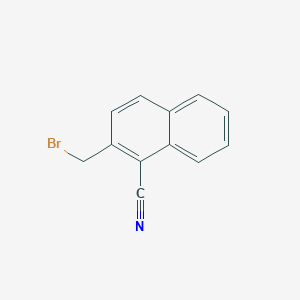
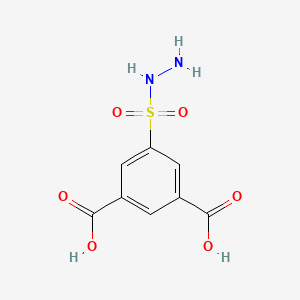
![2-Hydroxy-1,2-bis[4-(propan-2-yl)phenyl]ethanone](/img/structure/B1619319.png)


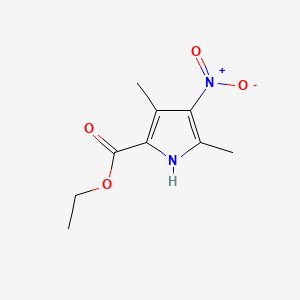
![Dibenzo[b,ghi]perylene](/img/structure/B1619323.png)

